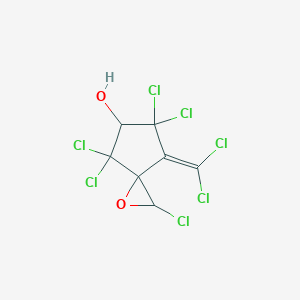
2-Chloro-5-isocyanatopyridine
Vue d'ensemble
Description
2-Chloro-5-isocyanatopyridine is an organic compound with the molecular formula C6H3ClN2O and a molecular weight of 154.55 g/mol . It is a derivative of pyridine, characterized by the presence of a chlorine atom at the second position and an isocyanate group at the fifth position on the pyridine ring. This compound is used in various chemical reactions and has significant applications in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Chloro-5-isocyanatopyridine can be synthesized through several methods. One common method involves the reaction of 2-chloro-5-nitropyridine with acetone cyanohydrin or acetic anhydride, followed by the addition of chlorine gas under basic conditions . Another method involves the reaction of 6-chloro-nicotinic acid with diphenylphosphoryl azide and triethylamine in toluene at temperatures ranging from 20°C to 80°C .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is usually purified through recrystallization or distillation techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Chloro-5-isocyanatopyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, to form different derivatives.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form biaryl structures.
Condensation Reactions: The isocyanate group can react with amines to form ureas or with alcohols to form carbamates.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and alcohols.
Catalysts: Triethylamine, diphenylphosphoryl azide.
Solvents: Toluene, dichloromethane, ethyl acetate.
Major Products:
Ureas: Formed by the reaction of the isocyanate group with amines.
Carbamates: Formed by the reaction of the isocyanate group with alcohols.
Biaryl Compounds: Formed through coupling reactions with other aromatic compounds.
Applications De Recherche Scientifique
2-Chloro-5-isocyanatopyridine has a wide range of applications in scientific research:
Biology: It is employed in the modification of biomolecules, such as proteins and peptides, through the formation of urea or carbamate linkages.
Medicine: It is used in the development of new drugs and therapeutic agents due to its ability to form stable derivatives with biological activity.
Mécanisme D'action
The mechanism of action of 2-Chloro-5-isocyanatopyridine primarily involves its reactivity with nucleophiles. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic groups, such as amines and alcohols. This reactivity allows it to modify various molecules, leading to the formation of stable derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it reacts with .
Comparaison Avec Des Composés Similaires
2-Chloro-5-nitropyridine: Similar structure but with a nitro group instead of an isocyanate group.
2-Chloro-5-aminopyridine: Similar structure but with an amino group instead of an isocyanate group.
2-Chloro-5-hydroxypyridine: Similar structure but with a hydroxyl group instead of an isocyanate group.
Uniqueness: 2-Chloro-5-isocyanatopyridine is unique due to the presence of the isocyanate group, which imparts high reactivity and versatility in chemical synthesis. This makes it a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and specialty chemicals .
Propriétés
IUPAC Name |
2-chloro-5-isocyanatopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2O/c7-6-2-1-5(3-8-6)9-4-10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHENXACISRCOHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1N=C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40406906 | |
| Record name | 2-chloro-5-isocyanatopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40406906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125117-96-6 | |
| Record name | 2-chloro-5-isocyanatopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40406906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-CHLORO-5-ISOCYANATOPYRIDINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[2-(1-Adamantyl)acetyl]amino]-3-(4-ethoxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-N-[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxobutan-2-yl]butanediamide](/img/structure/B55533.png)




